Metabolite Identity: Traceable to Trimebutine in Pharmacokinetic Studies
3-(3,4,5-Trimethoxyphenyl)benzoic acid has been identified as a metabolite of trimebutine, a drug clinically approved for antispasmodic treatment of gastrointestinal disorders including irritable bowel syndrome . Trimebutine itself is an ester prodrug with molecular formula C22H29NO5 and molecular weight 387.47 g/mol; the target compound (MW 288.29 g/mol) represents the free carboxylic acid hydrolysis product, differing in molecular weight by 99.18 g/mol [1]. This metabolic relationship is not shared by the more commonly cited analog 3,4,5-trimethoxybenzoic acid (eudesmic acid, MW 212.20 g/mol), which lacks the biphenyl linkage and is not a direct trimebutine metabolite [2].
| Evidence Dimension | Metabolic relationship to clinically approved drug |
|---|---|
| Target Compound Data | Identified as a metabolite of trimebutine; MW 288.29 g/mol |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzoic acid (eudesmic acid): MW 212.20 g/mol; not a direct trimebutine metabolite |
| Quantified Difference | MW difference: +76.09 g/mol; metabolic pathway distinction: present vs. absent |
| Conditions | Literature-derived metabolic pathway annotation |
Why This Matters
This metabolite identity supports procurement for pharmacokinetic research, bioanalytical method development, and metabolite reference standard applications where 3,4,5-trimethoxybenzoic acid would be analytically and metabolically inappropriate.
- [1] DrugFuture. Trimebutine — CAS Name: 3,4,5-Trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester. View Source
- [2] PubChem. 3,4,5-Trimethoxybenzoic acid. CID 8357. View Source
